Diethyl (3-bromo-5-nitropyridin-4-yl)malonate
Overview
Description
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is a chemical compound with the molecular formula C12H13BrN2O6 and a molecular weight of 361.15 g/mol . It is a derivative of malonic acid and contains a pyridine ring substituted with bromine and nitro groups. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Result of Action
Without knowledge of the compound’s specific targets and mode of action, it’s challenging to predict the molecular and cellular effects of Diethyl (3-bromo-5-nitropyridin-4-yl)malonate . .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the surrounding environment could affect the compound’s ionization state, which in turn could influence its absorption and distribution within the body . Additionally, factors such as temperature and the presence of other chemicals could potentially affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate can be synthesized through a multi-step process involving the bromination and nitration of pyridine derivatives, followed by esterification with diethyl malonate . The reaction conditions typically involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitutions occur.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen and carbon atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic synthesis reactions.
Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is unique due to the presence of both bromine and nitro groups on the pyridine ring, which confer distinct reactivity and properties compared to simpler malonate esters. These functional groups enable a wider range of chemical transformations and applications in research and industry .
Properties
IUPAC Name |
diethyl 2-(3-bromo-5-nitropyridin-4-yl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVBTQJHJCLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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